molecular formula C20H24N2 B1246012 Elantrine

Elantrine

Número de catálogo: B1246012
Peso molecular: 292.4 g/mol
Clave InChI: YFFIQHDMUUCCJP-PDGQHHTCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Elantrine is a useful research compound. Its molecular formula is C20H24N2 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What are the established methodologies for synthesizing Elantrine, and how can reproducibility challenges be addressed?

This compound synthesis typically involves multi-step organic reactions, such as alkylation or amidation, as described in early pharmacological studies . To ensure reproducibility:

  • Document reaction conditions (solvents, catalysts, temperature) with precise stoichiometric ratios .
  • Use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm purity (>95%) and structural integrity .
  • Provide raw spectral data in supplementary materials to allow cross-validation by peers .

Q. Basic: How does this compound’s mechanism of action differ across in vitro vs. in vivo models in Parkinsonian studies?

In vitro models (e.g., dopaminergic cell lines) focus on receptor binding affinity (e.g., D2/D3 receptors), while in vivo models (rodents, primates) assess behavioral outcomes (e.g., rotational asymmetry) . Key methodological considerations:

  • Use dose-response curves to compare potency thresholds between models .
  • Address interspecies metabolic differences by quantifying plasma concentrations via LC-MS/MS .
  • Report negative controls (e.g., saline-treated cohorts) to isolate this compound-specific effects .

Q. Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Validated methods include:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitivity (detection limits: 0.1–1 ng/mL) .
  • Solid-phase extraction (SPE) to minimize matrix interference in plasma/brain homogenates .
  • Calibration curves must span the expected concentration range (e.g., 1–500 ng/mL) with R² > 0.99 .

Q. Advanced: How can contradictory findings in this compound’s efficacy across clinical trials be systematically analyzed?

Contradictions often arise from heterogeneous patient cohorts or dosing regimens. A robust analysis requires:

  • Meta-analysis frameworks to aggregate Phase II/III trial data, weighted by sample size and study quality .
  • Stratification by variables such as disease progression (Hoehn & Yahr stage) or co-administered medications .
  • Sensitivity analyses to identify outliers or confounding factors (e.g., pharmacokinetic interactions) .

Q. Advanced: What experimental designs resolve discrepancies between this compound’s in vitro neuroprotection and limited clinical translatability?

Proposed approaches:

  • Human-derived induced pluripotent stem cell (iPSC) models to bridge species-specific gaps .
  • Pharmacodynamic biomarkers (e.g., α-synuclein levels) to correlate in vitro targets with clinical outcomes .
  • Adaptive trial designs with interim analyses to refine dosing protocols .

Q. Advanced: How should researchers optimize this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling for CNS penetration?

Key steps:

  • Compartmental modeling to estimate blood-brain barrier (BBB) permeability using logP values and efflux transporter affinity (e.g., P-glycoprotein) .
  • Microdialysis in rodent brains to measure unbound drug concentrations .
  • Validate models against positron emission tomography (PET) imaging of dopamine receptor occupancy .

Q. Basic: What are the ethical and methodological standards for designing this compound trials in human participants?

  • Follow ICH-GCP guidelines for informed consent, adverse event reporting, and blinding protocols .
  • Include exclusion criteria for comorbidities (e.g., renal impairment) that alter drug metabolism .
  • Pre-register trials on platforms like ClinicalTrials.gov to reduce publication bias .

Q. Advanced: How can computational methods predict this compound’s off-target effects and toxicity profiles?

  • Molecular docking simulations to screen against kinase or ion channel databases .
  • Quantitative structure-activity relationship (QSAR) models to flag structural alerts for hepatotoxicity .
  • Validate predictions with high-throughput cytotoxicity assays (e.g., HepG2 cells) .

Q. Basic: What statistical approaches are critical for analyzing this compound’s dose-dependent efficacy?

  • ANOVA with post-hoc Tukey tests to compare dose groups .
  • Non-linear regression (e.g., Hill equation) to derive EC₅₀ values .
  • Power analysis during study design to ensure adequate sample size (α = 0.05, β = 0.2) .

Q. Advanced: How do researchers validate this compound’s target engagement in complex biological systems?

  • Thermal proteome profiling (TPP) to identify drug-protein interactions in native environments .
  • RNA sequencing to track downstream gene expression changes (e.g., BDNF, GDNF) .
  • Knockout/knockin models to confirm pathway specificity .

Propiedades

Fórmula molecular

C20H24N2

Peso molecular

292.4 g/mol

Nombre IUPAC

(3Z)-N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine

InChI

InChI=1S/C20H24N2/c1-21(2)14-8-12-18-17-10-5-4-9-16(17)15-22(3)20-13-7-6-11-19(18)20/h4-7,9-13H,8,14-15H2,1-3H3/b18-12-

Clave InChI

YFFIQHDMUUCCJP-PDGQHHTCSA-N

SMILES isomérico

CN1CC2=CC=CC=C2/C(=C/CCN(C)C)/C3=CC=CC=C31

SMILES canónico

CN1CC2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.